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Compound of Interest

Compound Name: Ornithine-methotrexate

Cat. No.: B1677493

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ornithine-
methotrexate, an analogue of the widely used antifolate drug methotrexate, in scientific
research. This document details its mechanism of action, summarizes key quantitative data
from preclinical studies, and provides detailed protocols for its synthesis and evaluation in
experimental settings.

Introduction

Methotrexate (MTX) is a cornerstone of chemotherapy and immunosuppressive therapy,
primarily exerting its effects through the potent inhibition of dihydrofolate reductase (DHFR).[1]
[2] This enzyme is critical for the regeneration of tetrahydrofolate, an essential cofactor in the
synthesis of purines and thymidylate, which are fundamental for DNA replication and cellular
proliferation. The modification of the glutamate moiety of methotrexate to an ornithine analogue
has been explored to enhance its therapeutic index, overcome resistance mechanisms, and
improve its cellular uptake and retention. Ornithine-methotrexate, also known as N-alpha-(4-
amino-4-deoxypteroyl)-L-ornithine, has been a subject of interest in the development of novel
antifolate compounds.

Mechanism of Action

Like its parent compound, ornithine-methotrexate's primary mechanism of action is the
competitive inhibition of dihydrofolate reductase (DHFR). DHFR catalyzes the reduction of

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b1677493?utm_src=pdf-interest
https://www.benchchem.com/product/b1677493?utm_src=pdf-body
https://www.benchchem.com/product/b1677493?utm_src=pdf-body
https://www.alliedacademies.org/articles/a-comprehensive-review-of-synthesized-derivatives-of-methotrexate-in-relation-to-their-anticancer-potential-12061.html
https://www.alliedacademies.org/articles/a-comprehensive-review-of-synthesized-derivatives-of-methotrexate-in-relation-to-their-anticancer-potential.pdf
https://www.benchchem.com/product/b1677493?utm_src=pdf-body
https://www.benchchem.com/product/b1677493?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677493?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial step in the folate metabolic pathway.
THF is a vital one-carbon donor for the synthesis of purines and thymidylate, essential
precursors for DNA and RNA synthesis. By binding tightly to the active site of DHFR, ornithine-
methotrexate depletes the intracellular pool of THF, leading to the inhibition of DNA synthesis,
cell cycle arrest, and ultimately, apoptosis, particularly in rapidly proliferating cancer cells.

The substitution of the glutamate residue with ornithine can influence the compound's
interaction with other key enzymes in the folate pathway, such as folylpolyglutamate synthetase
(FPGS). FPGS is responsible for the addition of glutamate residues to antifolates, a process
that enhances their intracellular retention and inhibitory activity. The basic amino acid side
chain of ornithine can alter the substrate specificity for FPGS, potentially leading to different
polyglutamation profiles compared to methotrexate.

Data Presentation

The following tables summarize the in vitro biological activities of ornithine-methotrexate and
its derivatives from published studies. These data provide a basis for comparing its potency
against other antifolate compounds.

Table 1: Dihydrofolate Reductase (DHFR) Inhibition by Ornithine-Methotrexate Analogues
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Compound Enzyme Source IC50 (nM) Reference

L1210 Murine
Methotrexate (MTX) ) 7.0 Rosowsky et al., 1986
Leukemia

Na-(4-amino-4- )
L1210 Murine
deoxypteroyl)-L- ) 72 Rosowsky et al., 1986
o Leukemia
ornithine

N&-Benzoyl-Na-(4-

amino-4- L1210 Murine
] 27 Rosowsky et al., 1986
deoxypteroyl)-L- Leukemia
ornithine
N&-Hemiphthaloyl-Na-
(4-amino-4- L1210 Murine
_ 52 Rosowsky et al., 1986
deoxypteroyl)-L- Leukemia
ornithine

Table 2: In Vitro Cytotoxicity of Ornithine-Methotrexate Analogues against L1210 Murine
Leukemia Cells

Compound IC50 (nM) Reference
Methotrexate (MTX) 10 Rosowsky et al., 1986
Na-(4-amino-4-deoxypteroyl)-

o >10,000 Rosowsky et al., 1986
L-ornithine
No&-Benzoyl-Na-(4-amino-4-

o 0.89 Rosowsky et al., 1986

deoxypteroyl)-L-ornithine
N&-Hemiphthaloyl-Na-(4-
amino-4-deoxypteroyl)-L- 0.75 Rosowsky et al., 1986

ornithine

Experimental Protocols
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Protocol 1: Synthesis of Na-(4-amino-4-deoxypteroyl)-L-
ornithine (Ornithine-Methotrexate)

This protocol is adapted from the general procedures described by Rosowsky et al. (1986) for
the synthesis of methotrexate analogues with basic amino acid side chains.

Materials:

4-Amino-4-deoxy-N10-formylpteroic acid

» N,N'-Dicyclohexylcarbodiimide (DCC)

e 1-Hydroxybenzotriazole (HOBLt)

¢ N,N-Dimethylformamide (DMF), anhydrous

o NO-Trifluoroacetyl-L-ornithine methyl ester hydrochloride
o Triethylamine (TEA)

e Sodium hydroxide (NaOH) solution, 1 M

e Hydrochloric acid (HCI) solution, 1 M

« Silica gel for column chromatography

» Standard laboratory glassware and equipment
Procedure:

e Coupling Reaction: a. Dissolve 4-amino-4-deoxy-N10-formylpteroic acid (1 equivalent) and
HOBt (1.1 equivalents) in anhydrous DMF. b. Add DCC (1.1 equivalents) to the solution at O
°C and stir for 1 hour. c. In a separate flask, dissolve Nd-trifluoroacetyl-L-ornithine methyl
ester hydrochloride (1.2 equivalents) in anhydrous DMF and neutralize with TEA (1.2
equivalents). d. Add the neutralized ornithine solution to the activated pteroic acid solution. e.
Stir the reaction mixture at room temperature overnight. f. Filter the reaction mixture to
remove the dicyclohexylurea byproduct. g. Evaporate the DMF under reduced pressure.
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Purification of the Protected Intermediate: a. Purify the crude product by silica gel column
chromatography using a suitable solvent system (e.g., chloroform/methanol gradient) to yield
Na-(4-amino-4-deoxy-N10-formylpteroyl)-No-trifluoroacetyl-L-ornithine methyl ester.

Deprotection: a. Dissolve the purified intermediate in a minimal amount of methanol. b. Add 1
M NaOH solution dropwise at 0 °C and stir for 2-4 hours at room temperature to hydrolyze
the methyl ester and remove the trifluoroacetyl and formyl protecting groups. c. Monitor the
reaction by thin-layer chromatography (TLC). d. Neutralize the reaction mixture with 1 M HCI
to pH 7. e. Concentrate the solution under reduced pressure.

Final Purification: a. Purify the crude ornithine-methotrexate by preparative reverse-phase
high-performance liquid chromatography (HPLC) using a water/acetonitrile gradient
containing 0.1% trifluoroacetic acid. b. Lyophilize the pure fractions to obtain Na-(4-amino-4-
deoxypteroyl)-L-ornithine as a solid.

Protocol 2: Dihydrofolate Reductase (DHFR) Inhibition
Assay

This protocol describes a spectrophotometric assay to determine the inhibitory activity of

ornithine-methotrexate against DHFR.

Materials:

Purified DHFR enzyme (from a commercial source or prepared in-house)
Dihydrofolate (DHF)

NADPH

Ornithine-methotrexate

Methotrexate (as a positive control)

Assay Buffer: 50 mM Tris-HCI, pH 7.5, containing 150 mM KCI, 1 mM EDTA, and 10 mM 2-
mercaptoethanol

96-well UV-transparent microplate
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» Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:

Reagent Preparation: a. Prepare a stock solution of DHF (e.g., 10 mM) in 0.01 M NaOH. b.
Prepare a stock solution of NADPH (e.g., 10 mM) in assay buffer. c. Prepare stock solutions
of ornithine-methotrexate and methotrexate in a suitable solvent (e.g., DMSO or water)
and create a series of dilutions in assay buffer.

Assay Setup (in a 96-well plate): a. To each well, add 180 pL of a reaction mixture containing
assay buffer, NADPH (final concentration 100 uM), and DHFR enzyme (concentration to be
optimized for a linear reaction rate). b. Add 10 pL of the ornithine-methotrexate dilution or
control (methotrexate or vehicle) to the respective wells. c. Incubate the plate at 25 °C for 10
minutes to allow the inhibitor to bind to the enzyme.

Initiation and Measurement: a. Initiate the reaction by adding 10 pL of DHF solution (final
concentration to be optimized, typically around 10-50 pM). b. Immediately begin monitoring
the decrease in absorbance at 340 nm every 15-30 seconds for 10-20 minutes using a
microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.

Data Analysis: a. Calculate the initial reaction velocity (rate of change in absorbance) for
each concentration of the inhibitor. b. Plot the percentage of inhibition versus the logarithm of
the inhibitor concentration. c. Determine the IC50 value (the concentration of inhibitor that
causes 50% inhibition of DHFR activity) by fitting the data to a dose-response curve.

Protocol 3: Cellular Uptake and Cytotoxicity Assay

This protocol outlines a method to assess the cellular uptake and cytotoxic effects of ornithine-
methotrexate in a cancer cell line (e.g., L1210 murine leukemia cells).

Materials:
e L1210 cells (or other suitable cancer cell line)

e RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-
streptomycin
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e Ornithine-methotrexate

» Methotrexate (as a positive control)

o [3H]-Methotrexate (for uptake studies)

e Phosphate-buffered saline (PBS)

e Trypan blue solution

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
e DMSO

o 96-well cell culture plates

 Scintillation counter and vials

e Microplate reader for absorbance at 570 nm
Procedure - Cytotoxicity Assay (MTT Assay):

o Cell Seeding: a. Seed L1210 cells in a 96-well plate at a density of 5,000-10,000 cells/well in
100 pL of complete medium. b. Incubate the plate for 24 hours at 37 °C in a 5% CO2
incubator.

e Drug Treatment: a. Prepare serial dilutions of ornithine-methotrexate and methotrexate in
culture medium. b. Add 100 pL of the drug dilutions to the respective wells. Include wells with
untreated cells as a control. c. Incubate the plate for 72 hours.

e MTT Assay: a. Add 20 pL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4
hours at 37 °C. b. Carefully remove the medium and add 150 pL of DMSO to each well to
dissolve the formazan crystals. c. Read the absorbance at 570 nm using a microplate reader.

o Data Analysis: a. Calculate the percentage of cell viability for each drug concentration
relative to the untreated control. b. Plot the percentage of viability versus the logarithm of the
drug concentration and determine the IC50 value.
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Procedure - Cellular Uptake Assay:

e Cell Preparation: a. Grow L1210 cells in suspension culture to a density of approximately 5 x
1075 cells/mL. b. Harvest the cells by centrifugation and wash twice with ice-cold PBS. c.
Resuspend the cells in uptake buffer (e.g., PBS with 1 mM MgCI2, 1.8 mM CaCl2, and 5 mM
glucose) at a concentration of 1 x 10”6 cells/mL.

o Uptake Experiment: a. Pre-warm the cell suspension to 37 °C. b. Initiate the uptake by
adding a mixture of ornithine-methotrexate (at a desired concentration) and a tracer
amount of [3H]-methotrexate. c. At various time points (e.g., 1, 5, 15, 30, and 60 minutes),
take aliquots of the cell suspension and immediately add them to ice-cold PBS to stop the
uptake. d. Pellet the cells by centrifugation at 4 °C. e. Wash the cell pellet three times with
ice-cold PBS to remove extracellular radiolabel.

o Measurement and Analysis: a. Lyse the cell pellet with a suitable lysis buffer (e.g., 0.1 M
NaOH). b. Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the
radioactivity using a scintillation counter. c. Determine the protein concentration of the cell
lysate using a standard protein assay (e.g., Bradford or BCA). d. Calculate the intracellular
concentration of the drug (in pmol/mg of protein) at each time point. e. Plot the intracellular
concentration versus time to determine the uptake kinetics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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